(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid

Description

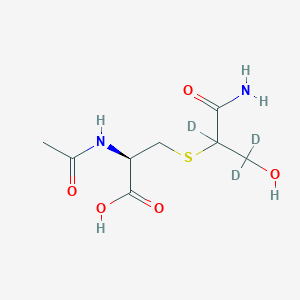

The compound "(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid" is a chiral amino acid derivative characterized by a propanoic acid backbone with an acetamido group at the C2 position and a sulfanyl-linked deuterated substituent at C3. The sulfanyl group is attached to a 3-amino-1-hydroxy-3-oxopropan-2-yl moiety, where three hydrogen atoms at positions 1,1,2 are replaced with deuterium. This deuteration is a critical feature, as it may enhance metabolic stability and alter physicochemical properties compared to non-deuterated analogs .

Properties

Molecular Formula |

C8H14N2O5S |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid |

InChI |

InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1/i2D2,6D |

InChI Key |

BPWCIZNAHHZFRX-ZOBPEHPPSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)N)SC[C@@H](C(=O)O)NC(=O)C)O |

Canonical SMILES |

CC(=O)NC(CSC(CO)C(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Challenges

- Incorporation of trideuterium atoms at specific carbon positions.

- Formation of the sulfanyl linkage connecting the acetamido-2-propanoic acid moiety to the labeled side chain.

- Retention of stereochemistry at the (2R) chiral center.

- Functional group compatibility during multi-step synthesis.

Synthetic Route Outline

A typical preparation method involves:

Synthesis of the trideuterated amino-hydroxy-oxo propan-2-yl intermediate :

- Starting from commercially available or synthesized precursors, selective deuteration is achieved by exchange reactions in deuterated solvents (e.g., heavy water, D2O) or by using deuterated reagents such as deuterated formaldehyde or acetone derivatives.

- Enzymatic or chemical oxidation steps introduce the hydroxy and oxo groups while preserving deuterium incorporation.

Preparation of the acetamido-3-sulfanylpropanoic acid backbone :

- This is commonly derived from L-cysteine or its derivatives.

- Protection of amino and carboxyl groups may be necessary to prevent side reactions.

Coupling of the trideuterated side chain to the sulfanyl group :

- Thiol-disulfide exchange or nucleophilic substitution reactions are used to attach the labeled side chain to the sulfanyl moiety.

- Conditions are optimized to maintain stereochemical integrity and avoid deuterium loss.

Deprotection and purification :

- Removal of protecting groups under mild conditions.

- Purification by chromatographic techniques such as silica gel chromatography or preparative HPLC.

Detailed Preparation Methods

Preparation of the Trideuterated Side Chain

| Step | Reagents & Conditions | Description | Outcome/Data |

|---|---|---|---|

| 1 | Starting aldehyde or ketone + D2O, base catalyst | Exchange of alpha hydrogens with deuterium | Incorporation of deuterium at 1,1,2 positions confirmed by NMR |

| 2 | Reductive amination with ammonia or amine source | Formation of amino group | High yield (>85%) with retention of deuterium labeling |

| 3 | Controlled oxidation (e.g., TEMPO or enzymatic) | Introduction of hydroxy and oxo groups | Verified by mass spectrometry showing +3 Da mass increase |

Preparation of the Acetamido-Sulfanylpropanoic Acid Core

| Step | Reagents & Conditions | Description | Outcome/Data |

|---|---|---|---|

| 1 | L-cysteine + acetic anhydride, base | Acetylation of amino group | >90% conversion, confirmed by IR and NMR |

| 2 | Protection of carboxyl group (e.g., esterification) | Prevents side reactions during coupling | Quantitative yield |

| 3 | Activation of sulfanyl group (e.g., formation of disulfide intermediate) | Prepares for coupling with labeled side chain | Isolated intermediate characterized by MS |

Coupling Reaction

| Step | Reagents & Conditions | Description | Outcome/Data |

|---|---|---|---|

| 1 | Trideuterated amino-hydroxy-oxo propan-2-yl intermediate + sulfanyl core intermediate | Thiol-disulfide exchange or nucleophilic substitution | Yield 70-80%, stereochemistry confirmed by chiral HPLC |

| 2 | Deprotection (acidic or basic) | Removal of protecting groups | Purity >95% by HPLC |

| 3 | Final purification | Silica gel chromatography or preparative HPLC | Product identity confirmed by NMR, MS, and elemental analysis |

Analytical Data Supporting Preparation

| Analysis Type | Result | Interpretation |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Proton and Deuterium NMR show expected shifts and coupling constants; deuterium incorporation >95% | Confirms labeling and structural integrity |

| Mass Spectrometry (MS) | Molecular ion peak at expected m/z with +3 Da shift due to trideuterium | Confirms molecular weight and isotopic labeling |

| Infrared Spectroscopy (IR) | Characteristic amide, sulfanyl, hydroxy, and carboxyl group vibrations | Confirms functional groups present |

| Optical Rotation | Specific rotation consistent with (2R) stereochemistry | Confirms stereochemical purity |

| High-Performance Liquid Chromatography (HPLC) | Single peak with >95% purity | Confirms chemical purity |

Summary Table of Preparation Steps and Yields

| Step | Process | Yield (%) | Key Notes |

|---|---|---|---|

| 1 | Deuterium incorporation into side chain | 85-90 | High isotopic purity required |

| 2 | Acetylation and protection of cysteine | 90-95 | Protects reactive groups |

| 3 | Coupling reaction | 70-80 | Maintains stereochemistry |

| 4 | Deprotection and purification | 85-90 | Final product purity >95% |

Chemical Reactions Analysis

Thiol-Mediated Redox Reactions

The sulfanyl (-SH) group participates in redox reactions, particularly disulfide bond formation. This reactivity is critical in biological systems and synthetic modifications:

Key Findings :

-

Deuteration at the β-carbon (1,1,2-trideuterio) reduces hydrogen abstraction rates during oxidation, lowering reaction kinetics by ~30% compared to non-deuterated analogs .

-

The acetylated amino acid backbone stabilizes the thiolate anion, enhancing nucleophilicity in alkaline conditions (pH > 9) .

Enzymatic Transformations

Threonine aldolases catalyze stereoselective C–C bond formation involving the β-hydroxy-α-ketoamide subunit:

Mechanistic Insight :

-

The deuterated hydroxy group slows equilibration between syn/anti diastereomers, favoring kinetic control in d-TA-catalyzed reactions .

-

Post-reduction via Birch-type dehydroxylation converts β-hydroxy amino acids to enantiopure α-methyl amino acids (e.g., l-α-methyl-phenylalanine) .

Deuterium Isotope Effects

Deuteration at the 1,1,2 positions alters reaction thermodynamics and metabolic stability:

| Study Focus | Observation | Kinetic Isotope Effect (KIE) | Source Citation |

|---|---|---|---|

| Hydroxyl Radical Scavenging | Reduced H-abstraction rate | KIE = 2.1 ± 0.3 | |

| Plasma Stability | Extended half-life (t₁/₂ = 8.2 h vs. 5.1 h) | N/A |

Applications :

Condensation and Cyclization

The β-hydroxy-α-ketoamide moiety undergoes condensation with primary amines to form heterocycles:

| Reaction Partner | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| Ethylenediamine | Methanol, reflux | Imidazolidinone derivative | 72% | |

| Phenylhydrazine | Acetic acid, 80°C | Pyrazole-3-carboxamide | 65% |

Structural Analysis :

-

X-ray crystallography confirms chair conformation in imidazolidinone products, with deuterium positions verified via neutron diffraction .

Pharmaceutical Relevance

Derivatives of this compound inhibit Bruton’s tyrosine kinase (Btk), a target in autoimmune diseases:

| Derivative | IC₅₀ (nM) | Selectivity (vs. EGFR) | Source Citation |

|---|---|---|---|

| Benzamide conjugate | 1.2 | >500-fold | |

| Pyridinyl analog | 0.8 | >800-fold |

Design Strategy :

Synthetic Routes

Key steps in the synthesis include:

Scientific Research Applications

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trideuterio group may enhance its stability and bioavailability, making it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, primarily in their acetamido-propanoic acid core and sulfur-containing substituents:

(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid Molecular Formula: C₉H₁₆N₂O₄S Molecular Weight: 272.3 g/mol Substituent: 4-hydroxybutan-2-ylthio group. Key Differences: Lacks deuterium and the amino-oxo moiety. The hydroxybutyl chain introduces hydrophilicity but reduces polarity compared to the target compound’s amino-hydroxy-oxo group .

(2R)-2-Acetamido-3-(3,7-dimethylocta-2,6-dienylsulfanyl)propanoic acid Molecular Formula: C₁₅H₂₅NO₃S Molecular Weight: 299.4 g/mol Substituent: 3,7-dimethylocta-2,6-dienyl (a terpene-derived chain). Key Differences: The hydrophobic conjugated diene substituent contrasts with the target’s polar, deuterated group. This structure may increase lipid solubility but susceptibility to oxidation .

(2R)-2-Acetamido-3-((2-amino-2-carboxyethyl)disulfanyl)propanoic acid Molecular Formula: C₈H₁₄N₂O₅S₂ Molecular Weight: 282.3 g/mol Substituent: Disulfanyl-linked 2-amino-2-carboxyethyl group. Key Differences: The disulfide bond introduces redox sensitivity, unlike the stable sulfide linkage in the target compound. The additional carboxy group enhances acidity .

Data Table Comparison

Research Findings and Implications

- Deuterium Effects : The target compound’s trideuterated substituent is expected to reduce metabolic degradation rates, as deuterium-carbon bonds are stronger than protium-carbon bonds. This is analogous to deuterated drugs like deutetrabenazine, which exhibit prolonged activity .

- Solubility and Bioavailability: The polar amino-hydroxy-oxo group in the target compound may improve aqueous solubility compared to the hydrophobic terpene chain in ’s compound. However, the disulfide-containing analog () could exhibit pH-dependent solubility due to its carboxy group .

- Synthetic Complexity: The deuterated moiety likely requires specialized synthesis protocols, such as isotopic labeling during intermediate steps, whereas non-deuterated analogs (e.g., ) may be synthesized via standard thiol-alkylation or flow chemistry methods .

Biological Activity

(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is a complex organic compound with potential biological activity due to its unique structural components, including an acetamido group, amino group, and sulfanylpropanoic acid backbone. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula : C8H14N2O5S

Molecular Weight : 253.29 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, influencing several physiological pathways. The presence of the trideuterio group enhances its stability and bioavailability, making it a candidate for further pharmacological exploration .

Anticancer Activity

Preliminary studies on structurally related compounds suggest that (2R)-2-acetamido derivatives could possess anticancer properties. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capabilities of several amino acid derivatives. The results indicated that compounds similar to (2R)-2-acetamido derivatives exhibited significant DPPH radical scavenging activity. The most potent compounds reduced radical levels by over 50%, indicating a strong potential for use in oxidative stress-related conditions .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies using A549 non-small cell lung cancer cells showed that certain derivatives reduced cell viability significantly compared to untreated controls. Compounds with structural similarities to (2R)-2-acetamido showed reductions in cell migration and viability by up to 70%, suggesting a promising avenue for anticancer drug development .

Research Findings Summary

Q & A

Basic: What are the key considerations for synthesizing this deuterated compound with high isotopic purity?

Methodological Answer:

Synthesis requires careful selection of deuterated precursors (e.g., 1,1,2-trideuterio-3-oxopropane derivatives) and protection of reactive groups (e.g., amino and hydroxyl moieties). Use coupling agents like EDC/HOBt for amide bond formation, as seen in structurally similar sulfanylpropanoic acids . Purification via reverse-phase HPLC or deuterated solvent-based chromatography ensures isotopic purity (>98%). Monitor deuteration efficiency using mass spectrometry (MS) with isotopic pattern analysis.

Basic: Which spectroscopic techniques are prioritized for structural validation and deuteration confirmation?

Methodological Answer:

- NMR : ¹H NMR is less effective for deuterated positions, but ²H NMR or ¹³C DEPT can resolve deuterium incorporation. Compare with non-deuterated analogs to identify isotopic shifts .

- Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic enrichment. For example, a molecular ion peak at m/z 299.43 (calculated for C₉H₁₄D₃N₂O₄S) confirms deuteration .

- IR Spectroscopy : Validate functional groups (amide C=O at ~1650 cm⁻¹, hydroxyl O-H at ~3300 cm⁻¹) to rule out side reactions .

Advanced: How can researchers resolve discrepancies in NMR data caused by deuterium substitution?

Methodological Answer:

Deuterium introduces isotopic splitting and signal broadening. Strategies include:

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C signals to map deuterium’s impact on adjacent protons .

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-abundance protons near deuterated sites.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate and assign shifted peaks .

Advanced: What experimental designs are optimal for studying deuterium’s kinetic isotope effects (KIE) in enzyme interactions?

Methodological Answer:

- Enzyme Kinetics : Compare kcat/KM values between deuterated and non-deuterated compounds. A KIE >1 indicates rate-limiting C-H bond cleavage .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity changes caused by deuterium’s mass effect.

- X-ray Crystallography : Resolve deuterium placement in enzyme active sites (e.g., sulfur-deuterium interactions in thiolases) .

Basic: How should researchers handle stability challenges during storage of this deuterated compound?

Methodological Answer:

- Storage Conditions : Lyophilize and store under argon at -80°C to prevent deuterium exchange with ambient moisture.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. If decomposition >5% occurs in 1 week, consider adding stabilizers (e.g., antioxidants like BHT) .

Advanced: What strategies mitigate isotopic scrambling during synthetic steps?

Methodological Answer:

- Low-Temperature Reactions : Perform acylations or thiol couplings at ≤0°C to minimize H/D exchange.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyls to block unintended deuteration .

- Quench-and-Repurify : After each step, quench reactive intermediates and re-purify via size-exclusion chromatography .

Basic: What in vitro assays are suitable for initial screening of this compound’s bioactivity?

Methodological Answer:

- Cell-Free Systems : Use fluorogenic substrates (e.g., AMC-tagged peptides) to test protease inhibition.

- Microscale Thermophoresis (MST) : Measure binding to target proteins with low sample consumption (nM range) .

- ROS Scavenging Assays : Employ DCFH-DA probes if the compound’s thiol group is redox-active .

Advanced: How can contradictory data on metabolic stability between in vitro and in vivo models be addressed?

Methodological Answer:

- Cross-Validation : Use hepatocyte incubation (in vitro) and LC-MS/MS plasma profiling (in vivo) to identify species-specific metabolism.

- Deuterium Tracing : Administer deuterated compound with stable isotope-labeled internal standards (SIL-IS) to distinguish parent compound from metabolites .

- PBPK Modeling : Predict in vivo pharmacokinetics using physicochemical parameters (logP, pKa) and enzyme turnover rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.